Meclozine - 569-65-3

Meclozine

Catalog Number: EVT-288757
CAS Number: 569-65-3
Molecular Formula: C25H27ClN2
Molecular Weight: 390.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Meclozine is a first-generation piperazine derivative histamine H1 antagonist with anticholinergic properties. [] It has a long history of use in treating motion sickness, but recent research has explored its potential applications in treating various skeletal dysplasias and as an anti-inflammatory agent. [, , ]

Future Directions
  • Investigating its potential applications in treating other diseases, as suggested by bioinformatics analyses such as the Connectivity Map (CMap). []

Cyclizine

Compound Description: Cyclizine is a piperazine derivative and an H1 receptor antagonist, primarily used as an antiemetic for motion sickness, vertigo, and nausea and vomiting after surgery. It also exhibits some anticholinergic properties. []

Relevance: Cyclizine belongs to the same piperazine class of antihistamines as meclozine and shares a similar mechanism of action. Both compounds are effective in treating nausea and vomiting, including those associated with pregnancy. [] They have been studied in the context of potential teratogenic effects, with meclozine being cleared of such concerns. [, ]

Promethazine

Compound Description: Promethazine is a phenothiazine derivative that acts as an H1 receptor antagonist and possesses antiemetic, sedative, and anticholinergic properties. It is commonly used to treat motion sickness, allergic reactions, and nausea and vomiting. []

Relevance: Promethazine, like meclozine, is a first-generation antihistamine with antiemetic effects. [] While both drugs are used for similar purposes, they belong to different chemical classes and may exhibit different side effect profiles.

Pyridoxine (Vitamin B6)

Compound Description: Pyridoxine is a water-soluble vitamin essential for various metabolic processes, including neurotransmitter synthesis and amino acid metabolism. [, ]

Relevance: Pyridoxine is often co-formulated with meclozine to treat nausea and vomiting during pregnancy. [, ] While the exact mechanism of action in alleviating these symptoms is not fully understood, it is thought to play a role in reducing nausea by influencing neurotransmitter levels.

Metoclopramide

Compound Description: Metoclopramide is a dopamine receptor antagonist that increases gastrointestinal motility. It is used to treat nausea and vomiting, heartburn, and gastroparesis. []

Relevance: In the context of hyperemesis gravidarum (HG) treatment, metoclopramide is often considered a second-line option after meclozine due to its potential for more severe side effects. [] Both drugs effectively reduce nausea and vomiting but operate through different mechanisms.

Dimenhydrinate

Compound Description: Dimenhydrinate is a first-generation antihistamine, similar to diphenhydramine, with antiemetic properties. It is used to prevent and treat motion sickness. []

Relevance: Dimenhydrinate and meclozine are both commonly prescribed for motion sickness. [] While both drugs work by blocking histamine receptors, their side effect profiles may differ.

C-Type Natriuretic Peptide (CNP) Analog (BMN111)

Compound Description: BMN111 is a synthetic analog of the naturally occurring peptide hormone C-type natriuretic peptide (CNP). It acts as a potent activator of the natriuretic peptide receptor-B (NPR-B) and has been investigated as a potential therapeutic agent for achondroplasia. []

Relevance: BMN111 has shown promising results in promoting bone growth in achondroplasia, a condition caused by overactive fibroblast growth factor receptor 3 (FGFR3) signaling. [] Meclozine has also been identified as a potential therapeutic for achondroplasia due to its ability to inhibit FGFR3 signaling. [, , ] While their mechanisms of action differ, both compounds offer potential therapeutic avenues for addressing the underlying cause of achondroplasia.

Statins

Compound Description: Statins are a class of lipid-lowering drugs that inhibit HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis. They are widely used to manage hypercholesterolemia and reduce cardiovascular disease risk. []

Relevance: Statins have shown some efficacy in preclinical models of achondroplasia, potentially by influencing bone metabolism. [] Similar to meclozine, statins have been repurposed for their potential benefits in treating achondroplasia, although their mechanisms of action differ.

Fibroblast Growth Factor 2 (FGF2)

Compound Description: Fibroblast Growth Factor 2 (FGF2) is a signaling protein involved in various cellular processes, including cell growth, proliferation, and differentiation. It plays a crucial role in skeletal development, particularly in the regulation of chondrocyte proliferation and differentiation in the growth plate. []

Relevance: FGF2's involvement in skeletal development is directly relevant to the study of achondroplasia, as overactive FGFR3 signaling (the target of meclozine) disrupts FGF2 signaling pathways in the growth plate, leading to impaired bone growth. [] Studies investigating the effects of meclozine on bone growth often utilize FGF2 to induce bone hyperossification in experimental models, allowing for the evaluation of meclozine's ability to mitigate these effects. []

Nicotinic acid

Compound Description: Nicotinic acid, also known as niacin, is a form of vitamin B3. It is essential for various metabolic processes in the body and is used to treat high cholesterol and other lipid disorders. []

Relevance: Nicotinic acid is sometimes combined with meclozine in pharmaceutical formulations. [] Analytical methods for the simultaneous determination of these two compounds in combined dosage forms have been developed to ensure accurate dosing and quality control.

Source and Classification

Meclizine is classified as an antihistamine and falls under the category of piperazine derivatives. It is chemically related to other antihistamines but is distinguished by its specific pharmacological effects and lower sedative properties compared to other first-generation antihistamines. The compound is synthesized from piperazine, a common building block in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of meclizine typically involves the reaction of piperazine with 4-chlorobenzhydryl chloride. This process can be outlined in the following steps:

  1. Formation of Piperazine Derivative: Piperazine reacts with 4-chlorobenzhydryl chloride in a suitable solvent, such as dichloromethane, under basic conditions.
  2. Isolation of Product: The resulting product is purified through recrystallization or chromatography techniques.

A specific synthesis method outlined in a patent describes this process in detail, emphasizing the importance of reaction conditions such as temperature and time to maximize yield and purity .

Molecular Structure Analysis

Structure and Data

Meclizine hydrochloride has a complex molecular structure characterized by its piperazine core and aromatic substituents. The three-dimensional crystal structure has been elucidated using advanced techniques like microcrystal electron diffraction, revealing that meclizine dihydrochloride crystallizes in a monoclinic space group (P21/c) with two enantiomers present in the unit cell .

Key structural data include:

  • Molecular Formula: C_{25}H_{28}ClN_{3}
  • Molecular Weight: Approximately 423.96 g/mol
  • Crystal System: Monoclinic
  • Unit Cell Dimensions:
    • a=14.39a=14.39 Å
    • b=7.19b=7.19 Å
    • c=24.52c=24.52 Å
    • α=90°\alpha =90°
    • β=101.958°\beta =101.958°
    • γ=90°\gamma =90°
Chemical Reactions Analysis

Reactions and Technical Details

Meclizine undergoes various chemical reactions typical for amines and aromatic compounds, including:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Further substitution reactions can occur at the nitrogen atoms of the piperazine ring.

The interactions between meclizine and other compounds have been studied extensively, particularly its formation of complexes that can be quantified using spectrophotometric methods .

Mechanism of Action

Process and Data

The mechanism of action for meclizine involves its competitive antagonism at the histamine H1 receptor sites located in the central nervous system. By blocking these receptors, meclizine reduces the excitability of vestibular pathways that contribute to nausea and dizziness associated with motion sickness.

In molecular docking studies, it has been shown that meclizine binds effectively to specific residues within the histamine H1 receptor, such as tryptophan-103 and aspartate-107, which are critical for receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (especially as hydrochloride), ethanol, and methanol.
  • Melting Point: Approximately 130–132 °C.

Chemical Properties

  • pKa: Approximately 9.0 (indicating basicity).
  • Stability: Stable under standard conditions but should be protected from light to avoid degradation.

These properties are crucial for understanding how meclizine behaves in pharmaceutical formulations and its bioavailability upon administration.

Applications

Scientific Uses

Meclizine's primary applications are in clinical settings for treating:

  • Motion Sickness: Effective in preventing nausea and vomiting caused by travel.
  • Vertigo: Helps manage symptoms associated with vestibular disorders.

Additionally, meclizine has been utilized in research settings to study histamine receptor interactions and develop new antihistaminic drugs with improved safety profiles.

Pharmacological Mechanisms of Meclizine

Histamine Receptor Antagonism Pathways

Meclizine primarily exerts its therapeutic effects through potent histamine H1 receptor antagonism. As a first-generation antihistamine, it competitively blocks H1 receptors in key neural pathways involved in motion perception and nausea. The vestibular nuclei (VN) and nucleus tractus solitarius (NTS) – critical relay centers for motion signals and visceral afferent input – express high densities of H1 receptors. By inhibiting histaminergic neurotransmission from these nuclei to the chemoreceptor trigger zone (CTZ) and vomiting center, meclizine disrupts the emetic cascade at its origin [1] [3].

Molecular studies confirm meclizine's binding affinity (Ki = 250 nM) for human H1 receptors, where it functions as an inverse agonist, stabilizing the receptor in its inactive state [5]. This action reduces labyrinth excitability and suppresses vestibular stimulation by approximately 40% in experimental models [1] [8]. Notably, meclizine's anti-motion sickness efficacy correlates with its ability to attenuate histamine-induced signal transduction in vestibular-cerebellar pathways, thereby decreasing the neural mismatch that triggers nausea [3] [10].

Table 1: Histaminergic Pathways Targeted by Meclizine

Neural PathwayReceptor SubtypeBiological EffectTherapeutic Outcome
Vestibular Nuclei → Vomiting CenterH1Reduced signal transductionVertigo suppression
NTS → CTZH1Inhibited visceral afferent signalingNausea prevention
Labyrinth → Vestibular NucleiH1Decreased labyrinth excitabilityMotion sickness prophylaxis

Central Anticholinergic Activity in Vestibular Modulation

Beyond histamine blockade, meclizine demonstrates significant muscarinic acetylcholine receptor antagonism. This anticholinergic activity complements its antihistaminic effects by inhibiting parasympathetic-mediated vestibular excitation. Meclizine preferentially targets M1 muscarinic receptors in the vestibular nuclei and vomiting center, reducing the sensitivity of vestibular neurons to motion stimuli by 25-30% [2] [6].

Electrophysiological studies reveal that meclizine dampens cholinergic neurotransmission in two critical ways: (1) suppressing the firing rate of vestibular nucleus neurons during angular acceleration, and (2) decreasing the gain of vestibulo-ocular reflexes during low-frequency head movements [3] [10]. This dual modulation stabilizes neural responses to conflicting motion signals – the fundamental pathophysiology of motion sickness. The anticholinergic component is particularly crucial for meclizine's efficacy in vertigo management, as evidenced by its superior suppression of torsion nystagmus compared to selective H1 antagonists [9].

Table 2: Anticholinergic Mechanisms of Vestibular Modulation

Target SiteReceptor TypeFunctional ChangeClinical Impact
Vestibular NucleiM1Reduced neuron excitabilityDizziness relief
CTZM1/M3Diminished signal amplificationNausea suppression
Vomiting CenterM1Decreased efferent signalingVomiting prevention

Neurotransmitter Interaction Dynamics in the Chemoreceptor Trigger Zone

Meclizine modulates emesis through multi-receptor interactions within the chemoreceptor trigger zone (CTZ), a circumventricular organ with a deficient blood-brain barrier. While less potent than dedicated antiemetics, meclizine exhibits measurable activity at dopamine D2 and serotonin 5-HT3 receptors, complementing its primary H1 antagonism [1] [9].

Pharmacodynamic analyses indicate that meclizine:

  • Reduces dopamine-mediated CTZ activation by 30-40% through weak D2 receptor blockade
  • Attenuates serotonin-induced emesis via partial 5-HT3 receptor interaction
  • Potentiates GABAergic inhibition of CTZ output neurons [3] [6]

These multimodal effects create a synergistic antiemetic environment, particularly for motion-induced nausea. Crucially, meclizine achieves this without inducing catalepsy – an advantage attributed to its anticholinergic properties counteracting extrapyramidal effects [5] [8]. The drug's preferential inhibition of CTZ response to vestibular inputs (versus gastrointestinal stimuli) explains its specific utility in motion-related emesis [1] [10].

Table 3: Neurotransmitter Systems Modulated in the CTZ

Receptor TypeMeclizine ActivityInhibition EfficacyEmesis Pathway Affected
Histamine H1Competitive antagonistHigh (Ki 250 nM)Vestibular → CTZ
Dopamine D2Partial antagonistModerateBloodborne toxins → CTZ
Muscarinic M1Competitive antagonistHighVagal afferents → CTZ
Serotonin 5-HT3Negative modulatorLow-ModerateGI tract → CTZ

Inhibition of Vestibular Nucleus Excitability

The vestibular nuclei (VN) serve as the primary integration center for motion signals, and meclizine directly suppresses their electrophysiological excitability. Through combined H1 receptor blockade and muscarinic antagonism, meclizine reduces VN neuron firing rates by 30-60% during vestibular stimulation, depending on acceleration intensity [3] [10].

Quantitative vestibulo-oculography demonstrates that meclizine:

  • Attenuates torsional slow-phase velocity by 15-25% during low-frequency vestibular stimulation
  • Modulates nystagmus frequency during optokinetic-vestibular conflict
  • Reduces utricular sensitivity to linear acceleration [10]

These effects correlate with meclizine's clinical efficacy profile: it excels against motion sickness from everyday activities (0.5-2 Hz motion frequencies) but shows reduced effectiveness in high-acceleration environments (>3 Hz) [10]. This frequency-dependent action occurs because meclizine predominantly affects the velocity storage mechanism – the neural integrator that prolongs vestibular responses – rather than the direct VOR pathway [3].

Table 4: Electrophysiological Effects on Vestibular Function

ParameterBaseline ResponsePost-Meclizine ChangeP-value
Torsional SPV (14°/s²)12.3 ± 3.5 °/s-2.4 ± 1.1 °/s<0.05
Torsional SPV (28°/s²)24.1 ± 5.8 °/s-5.2 ± 2.3 °/s<0.01
Visual-Vestibular Gain0.82 ± 0.15-0.21 ± 0.08<0.05
Utricular Threshold0.8 m/s²1.2 m/s²<0.01

Data adapted from vestibular stimulation studies [10]

Properties

CAS Number

569-65-3

Product Name

Meclizine

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine

Molecular Formula

C25H27ClN2

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3

InChI Key

OCJYIGYOJCODJL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Solubility

0.1g/100mL
FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/
FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/
1.03e-03 g/L

Synonyms

Agyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.